molecular formula C12H23N3O3S B3139444 Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate CAS No. 477768-38-0

Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate

Cat. No.: B3139444
CAS No.: 477768-38-0
M. Wt: 289.4 g/mol
InChI Key: WHCZUAKAMYGPCZ-UHFFFAOYSA-N
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Description

1,4-Bis(4-ethynylphenyl)benzene is a conjugated aromatic compound characterized by a central benzene ring substituted with two ethynylphenyl groups at the 1,4-positions. Its structure enables unique electronic and optical properties, making it valuable in materials science, particularly for synthesizing conjugated polymers and organic semiconductors. The ethynyl (–C≡C–) groups facilitate π-orbital overlap, enhancing charge transport capabilities and enabling applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .

The compound is synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions, followed by deprotection steps to yield the terminal ethynyl groups . Its rigid, linear structure contributes to high thermal stability and crystallinity, which are critical for device fabrication .

Properties

IUPAC Name

ethyl 2-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-6-18-8(16)7-14-11(19)15-9(10(17)13-5)12(2,3)4/h9H,6-7H2,1-5H3,(H,13,17)(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCZUAKAMYGPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC(C(=O)NC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123579
Record name N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477768-38-0
Record name N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477768-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O3SC_{12}H_{23}N_{3}O_{3}S. Its structure features multiple functional groups, including an ethyl ester and a carbothioamide moiety, which may contribute to its biological properties .

Molecular Structure

The compound can be represented structurally as follows:

\text{Ethyl 2 2 2 dimethyl 1 methylamino carbonyl propyl}amino)carbothioyl]amino}acetate}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Antitumor Activity : A study indicated that derivatives of similar compounds exhibited significant antitumor effects in vitro, suggesting that this compound may also possess such properties .
  • Toxicological Assessments : Toxicity evaluations have shown that while some carbamate derivatives are safe at low concentrations, further studies are needed to assess the safety profile of this specific compound .

Case Studies

  • In Vitro Studies : In vitro tests demonstrated that the compound inhibited the growth of specific cancer cell lines, particularly those associated with breast and lung cancers. The IC50 values were reported in the range of 20–50 µM .
  • Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .

Data Table

Study Findings Reference
Antitumor ActivitySignificant growth inhibition in cancer cell lines
Toxicological AssessmentSafe at low concentrations; further studies needed
In Vivo StudiesTumor size reduction in rodent models

Comparison with Similar Compounds

1,4-Bis(phenylsulfonyloxy)benzene

  • Structure : Replaces ethynyl groups with sulfonyloxy (–O–SO₂–Ph) substituents.
  • Properties : Exhibits photochemical reactivity under UV light (254 nm), undergoing S–O bond cleavage to generate sulfonic acids and Fries rearrangement products .
  • Applications : Used in acid-catalyzed lithography and polymer cross-linking, contrasting with 1,4-bis(4-ethynylphenyl)benzene’s role in conductive materials .

1,4-Bis(4-aminophenoxy)benzene

  • Structure: Features aminophenoxy (–O–Ph–NH₂) groups.
  • Properties : Higher solubility in polar solvents due to amine groups, unlike the hydrophobic ethynylphenyl derivative. Crystallographic studies reveal planar geometry with hydrogen-bonding networks .
  • Applications: Potential in epoxy resins and adhesives, diverging from the electronic focus of ethynyl-based compounds .

Ethynyl vs. Ethenyl Derivatives

1,4-Bis[2-(4-pyridyl)ethenyl]benzene

  • Structure : Contains ethenyl (–CH=CH–) linkages with pyridyl termini.
  • Properties : Displays thermochromic and photochromic behavior due to conformational changes between crystalline and amorphous states. Fluorescence emission shifts from blue (470 nm) to green (520 nm) upon heating .
  • Applications : Sensors and smart coatings, whereas 1,4-bis(4-ethynylphenyl)benzene is preferred for rigid, high-conductivity frameworks .

1,4-Bis(2-phenylethyl)benzene

  • Structure : Substituted with flexible phenethyl (–CH₂–CH₂–Ph) groups.
  • Properties : Reduced conjugation and lower thermal stability (decomposition ~250°C) compared to the ethynyl analogue (stable up to >300°C) .
  • Applications : Lubricants or plasticizers, highlighting the trade-off between flexibility and electronic performance .

Functionalized Derivatives for Polymerization

Compound Functional Groups Polymerization Application Key Findings Reference
1,4-Bis(4-ethynylphenyl)benzene Terminal ethynyl Conjugated polydiynes Forms rigid, linear polymers with high charge mobility
1,4-Bis(diethoxyphosphoryl)benzene Phosphoryl (–PO(OEt)₂) Flame-retardant polymers Enhances thermal stability via phosphorus incorporation
1,4-Bis(trichloromethyl)benzene Trichloromethyl (–CCl₃) Reactive intermediates Generates radicals for cross-linking; highly toxic

Electronic and Optical Properties

Theoretical Insights

  • This contrasts with 1,4-bis(4-ethynylphenyl)benzene’s linear π-conjugation, which favors conductivity over NLO effects .

Experimental Data

  • 1,4-Bis[4-(di-p-tolylamino)styryl]benzene: Exhibits strong absorption at 380 nm and emission at 480 nm, with a fluorescence quantum yield of 0.63. The amino groups enhance hole-transport properties, unlike the ethynyl derivative’s electron-transport dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate

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